molecular formula C21H21N3O4S3 B2611154 N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide CAS No. 714263-26-0

N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide

Cat. No.: B2611154
CAS No.: 714263-26-0
M. Wt: 475.6
InChI Key: MERHQDJAILWTAP-UHFFFAOYSA-N
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Description

N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide is a useful research compound. Its molecular formula is C21H21N3O4S3 and its molecular weight is 475.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • A study reported the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These new sulfone derivatives demonstrated significant antimicrobial activities, surpassing the activity of reference drugs in some cases. Derivatives with one sulfone group were found more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer and Anti-HCV Agents

  • Celecoxib derivatives, including a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds also demonstrated low gastric toxicity (Küçükgüzel et al., 2013).

Conformational Studies

  • Crystallographic studies on compounds used in antileishmania studies revealed significant differences in conformations adopted by molecules in the solid state. This study provided insights into the steric constraints and intermolecular interactions of these compounds (Borges et al., 2014).

Synthesis and Characterization

  • The preparation of 2-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamides from polylithiated C(α),N-phenylhydrazones was documented, contributing to the synthesis methods of such compounds (Meierhoefer et al., 2005).

Cytotoxic and Enzyme Inhibition Effects

  • Synthesized 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds were investigated for cytotoxic and carbonic anhydrase inhibitory effects. One compound in particular showed high tumor selectivity and potency, suggesting potential as an anticancer agent (Gul et al., 2016).

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c1-2-30(25,26)23-17-9-6-8-16(14-17)19-15-20(21-12-7-13-29-21)24(22-19)31(27,28)18-10-4-3-5-11-18/h3-14,20,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHQDJAILWTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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